molecular formula C15H18N2O2 B2616025 N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide CAS No. 2034618-11-4

N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide

Numéro de catalogue B2616025
Numéro CAS: 2034618-11-4
Poids moléculaire: 258.321
Clé InChI: BLWOTTSYLFQTHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide, also known as CPI-1189, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of isonicotinamide derivatives and has been reported to have potential therapeutic applications in various diseases.

Applications De Recherche Scientifique

N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide has been reported to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mécanisme D'action

The mechanism of action of N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide is not fully understood, but it has been proposed to act through multiple targets. N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. Inhibition of HDACs by N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells. N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB by N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide leads to the reduction of inflammation. Additionally, N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide has been shown to activate the Nrf2/ARE pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and physiological effects:
N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide induces apoptosis by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression. N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide also inhibits cell proliferation by inducing G1 phase cell cycle arrest. In inflammation, N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting NF-κB activity. In neurodegenerative disorders, N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide reduces oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide is its high purity and stability, which makes it suitable for in vitro and in vivo experiments. N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide is also soluble in various solvents, which allows for easy preparation of solutions for experiments. However, one of the limitations of N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide is its low water solubility, which may limit its bioavailability in vivo. In addition, N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.

Orientations Futures

There are several future directions for research on N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its bioavailability and efficacy. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, the development of more water-soluble derivatives of N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide may improve its bioavailability and therapeutic potential.

Méthodes De Synthèse

The synthesis of N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide involves the reaction of 2-(cyclopentyloxy)isonicotinic acid with but-3-yn-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide as a white solid with a purity of more than 98%. The synthesis method has been optimized for high yield and purity, and the compound has been characterized by various spectroscopic techniques such as NMR, IR, and MS.

Propriétés

IUPAC Name

N-but-3-ynyl-2-cyclopentyloxypyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-3-9-17-15(18)12-8-10-16-14(11-12)19-13-6-4-5-7-13/h1,8,10-11,13H,3-7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWOTTSYLFQTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)C1=CC(=NC=C1)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.